4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid
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Overview
Description
“4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid” is a chemical compound with the CAS Number: 2137565-61-6 . It has a molecular weight of 293.32 . The IUPAC name for this compound is 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl (BOC) group as a protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO5/c1-15(2,3)21-14(19)16-7-8-20-12-6-4-5-10(13(17)18)11(12)9-16/h4-6H,7-9H2,1-3H3,(H,17,18) . This code provides a unique representation of the molecular structure of the compound.Chemical Reactions Analysis
The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Material Development
4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid and its derivatives are used extensively in the synthesis of novel materials and chemicals. For example, polyamides with flexible main-chain ether linkages derived from bis(ether-carboxylic acid) or a bis(ether amine) showcase noncrystalline properties, high thermal stability, and are easily processable into films, indicating their potential in advanced material applications (S. Hsiao et al., 2000).
Molecular Assembly and Hydrogen Bonding
Research on molecular arrays derived from 4-tert-butylbenzoic acid and aliphatic diamines demonstrates the importance of this compound in understanding hydrogen bonding and self-assembly processes. These insights are crucial for the development of novel molecular structures and materials (R. Armstrong et al., 2002).
Organic Synthesis
In organic synthesis, derivatives of this compound serve as key intermediates. For instance, their use in the synthesis of glutamic acid and glutamine peptides as SARS-CoV 3CL protease inhibitors highlights the compound's role in producing therapeutically relevant molecules (M. Sydnes et al., 2006).
Medicinal Chemistry
The synthesis of CCR5 antagonists for potential therapeutic applications showcases the use of related benzazepine derivatives. Such research underscores the importance of these compounds in developing new drugs for treating diseases like HIV (T. Ikemoto et al., 2005).
Peptide Synthesis and Modifications
The compound and its derivatives find applications in peptide synthesis, where they are used to introduce specific functionalities or for the protection of amino acids during the synthesis process. This application is vital for the production of peptides with precise structures and functions (N. Benoiton et al., 1981).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The compound contains a Boc group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during subsequent reactions, preventing it from reacting with other groups. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc-protected amino acids can expand the applicability of amino acid ionic liquids (aails) in organic synthesis . The Boc group prevents unwanted reactions from the multiple reactive groups of the amino acid anions, enabling selective or multistep organic synthesis .
Result of Action
The use of boc-protected amino acids can enable the synthesis of complex organic molecules, including peptides . This suggests that the compound could potentially be used in the synthesis of bioactive compounds, which could have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the addition and removal of the Boc group . Additionally, the temperature and solvent used can influence the compound’s reactivity and stability
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-9-20-11-7-5-4-6-10(11)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMELTQIPWNOJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=CC=CC=C2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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